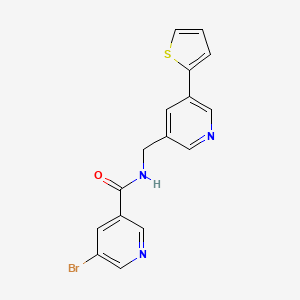

5-bromo-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide

Description

Properties

IUPAC Name |

5-bromo-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrN3OS/c17-14-5-13(9-19-10-14)16(21)20-7-11-4-12(8-18-6-11)15-2-1-3-22-15/h1-6,8-10H,7H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCWQUYVVSNTVSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CN=CC(=C2)CNC(=O)C3=CC(=CN=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide typically involves multiple steps, starting with the bromination of nicotinamide to introduce the bromine atom. Subsequent steps include the formation of the thiophene ring and the attachment of the pyridine and methyl groups.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and various amines.

Major Products Formed:

Oxidation: Formation of carboxylic acids and ketones.

Reduction: Production of amines and alcohols.

Substitution: Generation of various substituted pyridine and thiophene derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromine and thiophene groups make it a versatile intermediate in organic synthesis.

Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Medicine: Research has indicated that derivatives of this compound may have therapeutic properties, including anti-inflammatory and anticancer activities. Ongoing studies aim to explore its potential as a treatment for various diseases.

Industry: In the chemical industry, this compound is used in the production of advanced materials and specialty chemicals. Its unique structure allows for the creation of innovative products with enhanced properties.

Mechanism of Action

The mechanism by which 5-bromo-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide exerts its effects involves interactions with specific molecular targets and pathways. The bromine and thiophene groups play a crucial role in binding to these targets, leading to biological responses.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit or activate certain enzymes, leading to changes in cellular processes.

Receptors: It can bind to specific receptors, triggering signaling pathways that result in therapeutic effects.

Comparison with Similar Compounds

Compound 1 : N-(4-Fluorophenyl)-6-(3-(5-Methyl-1,2,4-Oxadiazol-3-yl)-Benzylthio)Nicotinamide ()

- Structure : Nicotinamide core with a thioether-linked benzyl group bearing a 5-methyl-1,2,4-oxadiazole substituent and a 4-fluorophenylamide.

- Molecular Weight : 421.1 g/mol.

- Synthesis : Prepared via thiol-nicotinamide coupling (80.7% purity).

- Comparison: The thioether and oxadiazole groups may enhance metabolic stability compared to the target compound’s thiophene-pyridine moiety.

Compound 2 : 5-Bromo-N-[(6-Methoxy-2-Oxo-1,2-Dihydro-3-Quinolinyl)Methyl]-N-(3-Methylphenyl)Nicotinamide ()

- Structure: Bromonicotinamide with a quinoline-derived substituent and 3-methylphenyl group.

- Key Features: Quinoline’s planar structure may improve DNA intercalation or kinase inhibition.

- Methoxy and methyl groups could enhance lipophilicity, affecting bioavailability differently than the thiophene’s electron-rich aromatic system.

Compound 3 : 5-Bromo-N-Methyl-Nicotinamide ()

- Structure : Simplified derivative with a methyl group replacing the pyridine-thiophene substituent.

- Molecular Weight : 215.05 g/mol.

- Properties : Boiling point 334.455°C, indicating high thermal stability.

- The methyl group lacks the aromatic interactions provided by the target compound’s thiophene-pyridine group, which could be critical for protein binding.

Compound 4 : 5-Bromo-N-{[4-(5,6-Dimethyl-1,3-Benzoxazol-2-yl)Phenyl]Carbamothioyl}Nicotinamide ()

- Structure : Features a benzoxazole-carbamothioyl group.

- Key Features : Benzoxazole’s electron-withdrawing nature may enhance binding to electron-deficient targets.

- Comparison :

- The carbamothioyl group introduces sulfur-mediated hydrogen bonding, differing from the target compound’s amide linker.

- Benzoxazole’s rigidity might limit adaptability to binding pockets compared to the more flexible pyridine-thiophene group.

Pharmacological and Physicochemical Properties

Functional Group Impact Analysis

- Thiophene vs. Oxadiazole (Compound 1) : Thiophene’s electron-rich nature supports π-π interactions, whereas oxadiazole’s polarity may enhance solubility but reduce membrane permeability.

- Quinoline vs. Pyridine-Thiophene (Compound 2): Quinoline’s planar structure favors intercalation but may limit binding to shallow protein pockets.

- Methyl vs.

- Benzoxazole vs. Thiophene (Compound 4) : Benzoxazole’s electron-withdrawing properties may improve binding to kinases but reduce metabolic stability.

Biological Activity

5-bromo-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide is a complex compound that combines a bromine atom, a thiophene ring, and a nicotinamide moiety. This structural composition suggests potential biological activities, particularly in medicinal chemistry and agricultural applications. This article reviews the synthesis, biological activity, and relevant case studies of this compound.

Synthesis

The synthesis of 5-bromo-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide typically involves several key steps:

- Thiophene Introduction : The thiophene ring is introduced via a Suzuki-Miyaura coupling reaction using a palladium catalyst.

- Nicotinamide Formation : The final step involves forming the nicotinamide moiety through an amide coupling reaction, often utilizing reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction .

The biological activity of 5-bromo-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide is largely attributed to its ability to interact with specific molecular targets within biological systems. The bromine atom and the heterocyclic rings can form strong interactions with proteins and enzymes, potentially inhibiting their activity. These interactions may lead to various pharmacological effects, including antifungal and antibacterial properties .

Case Studies and Experimental Findings

Recent studies have explored the fungicidal activity of related compounds, providing insights into the potential effectiveness of 5-bromo-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide:

-

Fungicidal Activity : A series of N-(thiophen-2-yl) nicotinamide derivatives were evaluated for their fungicidal properties. Notably, compounds with similar structures exhibited significant antifungal activity, with some demonstrating lower effective concentrations (EC50 values) than established fungicides .

Compound EC50 (mg/L) Comparison 4f 1.96 Higher than flumorph (7.55 mg/L) 4a 4.69 Higher than diflumetorim (21.44 mg/L) - Structure–Activity Relationship (SAR) : The SAR studies indicated that modifications in the molecular structure significantly influenced biological activity, suggesting that further optimization could enhance efficacy against specific pathogens .

Q & A

Basic: What are the recommended synthetic routes for 5-bromo-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide?

Methodological Answer:

The synthesis typically involves multi-step reactions:

Core Pyridine Functionalization : Introduce the bromine substituent at the 5-position of the pyridine ring via electrophilic substitution, using brominating agents like NBS (N-bromosuccinimide) under controlled conditions.

Amide Coupling : React the brominated nicotinic acid derivative with (5-(thiophen-2-yl)pyridin-3-yl)methanamine using coupling agents (e.g., EDC/HOBt) in anhydrous THF or DMF.

Purification : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and purify via column chromatography.

Characterization : Confirm structure using -NMR (to verify thiophene and pyridine proton environments) and HRMS (for molecular ion validation) .

Basic: How should researchers characterize the molecular structure of this compound?

Methodological Answer:

Key techniques include:

- Spectroscopy :

- - and -NMR to assign proton/carbon environments, focusing on thiophene (δ 6.8–7.5 ppm) and pyridine (δ 8.0–9.0 ppm) signals.

- FT-IR to confirm amide C=O stretch (~1650 cm).

- Mass Spectrometry : HRMS (ESI+) for exact mass determination (e.g., [M+H]).

- X-ray Crystallography (if crystallized): Resolve steric effects of the thiophene moiety and bromine substitution, as demonstrated in analogous bromopyridine derivatives .

Advanced: How to optimize reaction conditions when steric hindrance from the thiophene group affects amide bond formation?

Methodological Answer:

- Solvent/Catalyst Screening : Test polar aprotic solvents (DMF, DMSO) to enhance solubility or use microwave-assisted synthesis to reduce reaction time.

- Alternative Coupling Reagents : Replace EDC/HOBt with PyBOP or HATU for improved efficiency in sterically hindered environments.

- Temperature Control : Perform reactions at 0–4°C to minimize side products.

- Pre-activation : Pre-activate the carboxylic acid as an acid chloride for faster coupling. Reference similar optimization in trifluoromethyl-substituted amides .

Advanced: What strategies resolve contradictions between spectroscopic data (e.g., NMR vs. MS)?

Methodological Answer:

- Heteronuclear 2D NMR : Use HSQC/HMBC to correlate ambiguous proton-carbon assignments, especially near the thiophene-pyridine junction.

- Isotopic Labeling : Introduce -labeled intermediates to clarify amide nitrogen environments.

- Repeat Under Controlled Conditions : Ensure anhydrous solvents and inert atmospheres to prevent degradation.

- Theoretical Validation : Cross-reference experimental data with DFT-calculated NMR chemical shifts (Gaussian09/B3LYP/6-311+G(d,p)) to identify outliers .

Advanced: How to design computational studies to predict biological activity or binding modes?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases), leveraging the bromine atom’s potential halogen bonding.

- MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of the thiophene-pyridine scaffold in binding pockets.

- QSAR Modeling : Build a QSAR model using descriptors like logP, polar surface area, and H-bond acceptors/donors from similar nicotinamide derivatives .

Advanced: How to address instability of the thiophene moiety under acidic/basic conditions?

Methodological Answer:

- pH Optimization : Conduct stability assays (HPLC monitoring) across pH 3–9 to identify degradation thresholds.

- Protecting Groups : Temporarily protect the thiophene sulfur with a tert-butyl group during synthesis, then deprotect post-coupling.

- Alternative Reaction Media : Use ionic liquids or scCO (supercritical CO) to minimize harsh conditions, as shown in bromopyridine syntheses .

Advanced: How to analyze electronic effects of bromine and thiophene on reactivity?

Methodological Answer:

- Electrochemical Studies : Perform cyclic voltammetry to measure redox potentials influenced by bromine’s electron-withdrawing effect.

- Computational Analysis : Calculate Fukui indices (for electrophilic/nucleophilic sites) using Gaussian08. Compare with non-brominated analogs.

- Kinetic Profiling : Track reaction rates in SNAr (nucleophilic aromatic substitution) to quantify bromine’s activation of the pyridine ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.